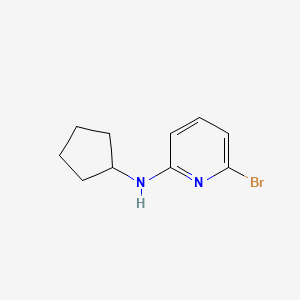

6-Bromo-N-cyclopentylpyridin-2-amine

Description

Properties

IUPAC Name |

6-bromo-N-cyclopentylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAZRECFYWSHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291631 | |

| Record name | 6-Bromo-N-cyclopentyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-31-1 | |

| Record name | 6-Bromo-N-cyclopentyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-cyclopentyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of 2,6-Dibromopyridine

A common and effective approach to prepare 6-Bromo-N-cyclopentylpyridin-2-amine involves nucleophilic aromatic substitution on 2,6-dibromopyridine by cyclopentylamine. This method selectively replaces one bromine atom at the 2-position with the cyclopentylamino group, leaving the bromine at the 6-position intact.

Reductive Amination of 6-Bromopyridin-2-amine

An alternative route involves reductive amination of 6-bromopyridin-2-amine with cyclopentanone or related cyclopentyl precursors:

- Step 1 : React 6-bromopyridin-2-amine with cyclopentanone in the presence of a reducing agent such as sodium triacetoxyborohydride.

- Step 2 : The reductive amination proceeds smoothly in solvents like 1,2-dichloroethane at room temperature.

- Outcome : This method yields the target compound with moderate to good efficiency, as demonstrated in the synthesis of related derivatives.

Bromination of N-Cyclopentylpyridin-2-amine Derivatives

In some synthetic routes, the bromine at the 6-position is introduced via selective bromination of N-cyclopentylpyridin-2-amine:

- Reagents : N-bromosuccinimide (NBS) or bromine in solvents such as N,N-dimethylformamide (DMF) or chloroform.

- Conditions : Bromination is typically conducted at temperatures ranging from room temperature to 60–100 °C for 3–11 hours.

- Yield : Bromination yields range from 35.9% to 88%, depending on reaction conditions and substrate.

Detailed Synthetic Route Example from Literature

A representative synthetic sequence for related brominated aminopyridine derivatives (adapted to 6-Bromo-N-cyclopentylpyridin-2-amine) is as follows:

| Step | Reactants & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dibromopyridine + Cyclopentylamine, reflux | Nucleophilic aromatic substitution | ~52 | Selective substitution at 2-position |

| 2 | Bromination with NBS in DMF at 60 °C, 5 hours | Introduction of bromine at 6-position | 86.1 | Controlled bromination |

| 3 | Purification by filtration and washing | Isolation of pure compound | - | Purity >99% by NMR |

This method is supported by NMR characterization data confirming the structure and purity of the product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,6-Dibromopyridine + cyclopentylamine | Reflux in ethanol or DCE, 4–24 h | ~52 | Direct, straightforward | Moderate yield |

| Reductive amination | 6-Bromopyridin-2-amine + cyclopentanone + Na(OAc)3BH | Room temp, 1,2-dichloroethane, 16–24 h | Moderate | Mild conditions, selective | Requires amine precursor |

| Bromination of aminopyridine | NBS or Br2 in DMF or chloroform | 20–100 °C, 3–11 h | 35.9–88 | High purity product achievable | Requires careful control |

Research Findings and Characterization

- The compound 6-Bromo-N-cyclopentylpyridin-2-amine has been successfully synthesized and characterized by proton nuclear magnetic resonance (^1H NMR) spectroscopy, confirming the chemical shifts consistent with the cyclopentyl and pyridine moieties.

- The reported yields and purities indicate that the nucleophilic substitution followed by bromination is a reliable synthetic approach.

- The use of NBS as a brominating agent in DMF provides a good balance of yield and reaction control.

- These methods have been validated in the synthesis of cannabinoid receptor modulators and other bioactive molecules, underscoring their practical utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopentylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-N-cyclopentylpyridin-2-amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is linked to the preparation of palbociclib, a drug used in the treatment of breast cancer. The compound serves as a precursor in the synthesis of pyridopyrimidine derivatives, which are crucial for developing selective cyclin-dependent kinase (CDK) inhibitors .

Synthesis Pathways

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine involves several steps:

- Starting Materials : The synthesis typically begins with 2-chloro-5-methyl-8-cyclopentylpyridine.

- Bromination : The introduction of bromine is achieved via N-bromosuccinimide (NBS) under controlled conditions to yield the desired bromo derivative .

This compound's ability to undergo further reactions makes it valuable in creating complex medicinal structures.

Antimycobacterial Activity

Recent studies have explored the potential of 6-Bromo-N-cyclopentylpyridin-2-amine as an antitubercular agent. With the rise of multidrug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new therapeutic options. Compounds similar to 6-Bromo-N-cyclopentylpyridin-2-amine have shown promising results in inhibiting bacterial growth, suggesting a potential role in developing new treatments for tuberculosis .

Case Study: Antitubercular Agents

A study designed and synthesized a series of analogues based on pyrimidopyridone structures, including derivatives like 6-Bromo-N-cyclopentylpyridin-2-amine. The most potent compounds exhibited significant activity against Mycobacterium tuberculosis, demonstrating the compound's potential in addressing antibiotic resistance .

Allosteric Modulation

In addition to its antitubercular properties, 6-Bromo-N-cyclopentylpyridin-2-amine has been investigated for its role as an allosteric modulator of cannabinoid receptors. This application is particularly relevant in research focused on pain management and neuropharmacology. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a pathway for developing drugs with fewer side effects .

Environmental Impact and Synthesis Efficiency

The synthesis methods for 6-Bromo-N-cyclopentylpyridin-2-amine have been optimized to reduce environmental impact. Techniques that minimize waste and utilize less hazardous materials are being developed, aligning with green chemistry principles. This approach not only enhances the sustainability of pharmaceutical production but also ensures higher purity and yield of the final product .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopentylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Donating Groups: 6n and 6m lack strong electron-donating groups, making the pyridine ring susceptible to electrophilic substitution at the bromine site. In contrast, 3-amino-2-bromo-6-methoxypyridine () has a methoxy group at C-6, increasing electron density and altering regioselectivity in reactions .

Physicochemical Properties

- Solubility and Stability :

Biological Activity

6-Bromo-N-cyclopentylpyridin-2-amine is a pyridine derivative characterized by a bromine atom at the 6th position and a cyclopentyl group attached to the nitrogen atom. This compound, with the molecular formula , has garnered attention for its potential biological activities and applications in medicinal chemistry.

Biological Activity

The biological activity of 6-Bromo-N-cyclopentylpyridin-2-amine has been explored in various studies, revealing its potential as a modulator of biological pathways and interactions with specific molecular targets.

The mechanism of action involves the compound's interaction with biological targets, influenced by both the bromine atom and the cyclopentyl group. These structural features affect binding affinity and selectivity, enabling the compound to modulate biochemical pathways effectively. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Pharmacological Properties

Research indicates that compounds with amine functional groups, including 6-Bromo-N-cyclopentylpyridin-2-amine, exhibit diverse pharmacological effects. These include:

- Antimicrobial Activity : Compounds similar to 6-Bromo-N-cyclopentylpyridin-2-amine have shown potential in inhibiting bacterial growth.

- Neuropharmacological Effects : As an allosteric modulator of receptors such as the cannabinoid CB1 receptor, it may influence neurological pathways and behaviors .

- Therapeutic Applications : The compound is being investigated for its potential use in drug development due to its unique structure and properties .

Synthesis and Yield

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine typically involves electrophilic aromatic substitution. One common method utilizes bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The yield reported for this synthesis process can reach up to 52% .

Comparative Studies

Comparative analysis with similar compounds such as 6-Bromo-N-cyclopropylpyridin-2-amine highlights the unique properties imparted by the cyclopentyl group. This structural difference influences solubility, stability, and interaction with biological targets, making it distinct from other derivatives .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 6-Bromo-N-cyclopentylpyridin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, a two-step protocol involves bromination of 6-chloro-N-cyclopentylpyridin-2-amine followed by cyclopentylamine coupling under Pd catalysis. Key parameters include temperature control (e.g., 71°C for bromination ), solvent selection (acetonitrile for polar aprotic conditions), and stoichiometric ratios of reagents like trifluoromethylsulfonic anhydride . Yield optimization (e.g., 56% in one protocol ) requires careful monitoring of reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural identity of 6-Bromo-N-cyclopentylpyridin-2-amine?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopentyl CH at δ 1.5–2.0 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELX software for bond-length validation (mean C–C bond: 0.008 Å) and R-factor thresholds (<0.05 for high confidence) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 255) and isotopic patterns for bromine (1:1 ratio for :) .

Q. What purification strategies are effective for isolating 6-Bromo-N-cyclopentylpyridin-2-amine?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity via GC (>96% purity thresholds ) or HPLC (retention time matching standards). For persistent impurities, consider acid-base extraction leveraging the compound’s amine basicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?

- Methodological Answer : Cross-validate using hybrid approaches:

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray structures to identify steric or electronic discrepancies .

- Dynamic NMR : Detect conformational flexibility (e.g., cyclopentyl ring puckering) causing peak broadening, which static models may overlook .

- Statistical Validation : Apply R-factor analysis (<0.05 for crystallographic data ) and RMSD thresholds (<0.1 Å for bond lengths) to quantify model accuracy .

Q. What mechanistic insights govern the regioselectivity of bromination in pyridine derivatives?

- Methodological Answer : Study electronic and steric effects via:

- Hammett Plots : Correlate substituent effects (e.g., electron-withdrawing groups para to Br) with reaction rates .

- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps (e.g., bromine radical formation vs. C–Br bond formation) .

- Computational Mapping : Identify transition states (e.g., NBO analysis for charge distribution) to explain preferential bromination at the 6-position .

Q. How can researchers address low yields in large-scale syntheses of 6-Bromo-N-cyclopentylpyridin-2-amine?

- Methodological Answer : Optimize scalability through:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.